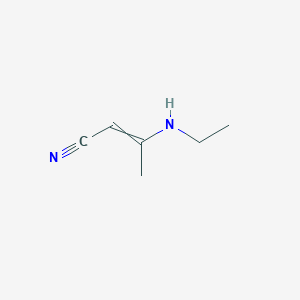
3-(Ethylamino)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)but-2-enenitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative, characterized by the presence of an ethylamino group attached to a but-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of 3-(ethylamino)but-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The nitrile group in this compound can be substituted by various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Oximes, other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Amides, esters.
Applications De Recherche Scientifique
3-(Ethylamino)but-2-enenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(ethylamino)but-2-enenitrile involves its interaction with various molecular targets, such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethylamino group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-enenitrile: Similar in structure but lacks the ethylamino group.
3-Aminobut-2-enenitrile: Similar but has an amino group instead of an ethylamino group.
Ethylamine: Contains an ethylamino group but lacks the nitrile functionality.
Uniqueness
3-(Ethylamino)but-2-enenitrile is unique due to the presence of both an ethylamino group and a nitrile group, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
54567-99-6 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
3-(ethylamino)but-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7/h4,8H,3H2,1-2H3 |
Clé InChI |
OEZMXVONOBOIOE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


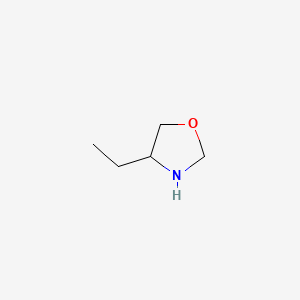

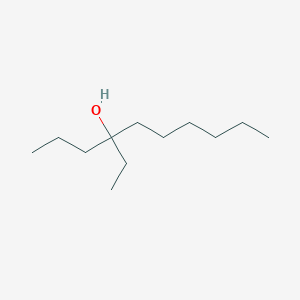


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
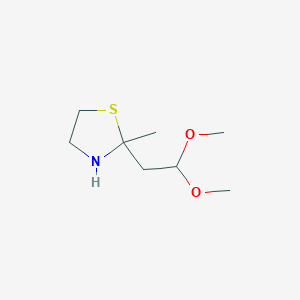

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
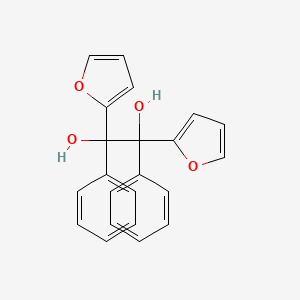
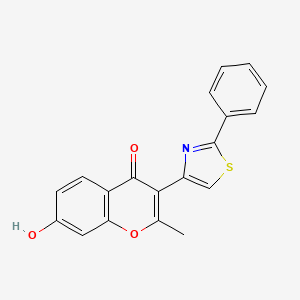
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
